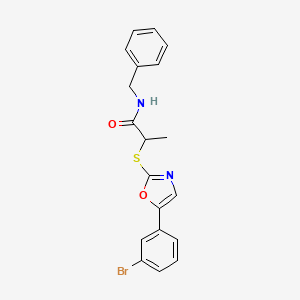

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide

Übersicht

Beschreibung

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound features a benzyl group, a bromophenyl group, and an oxazole ring, making it a complex and interesting molecule for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to the phenyl ring.

Thioether Formation: The thioether linkage is formed by reacting the oxazole derivative with a thiol compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether (-S-) linkage in N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide undergoes oxidation under controlled conditions to form sulfoxides and sulfones (Figure 1). This reactivity is critical for modulating the compound’s pharmacological properties:

- Sulfoxide formation : Achieved using mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) at 0–25°C .

- Sulfone formation : Requires stronger oxidants such as potassium permanganate (KMnO₄) or oxone under acidic conditions .

Table 1. Oxidation Reactions and Products

| Reaction Type | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfoxidation | H₂O₂, CH₃CN, 25°C, 6 h | Sulfoxide derivative | 78 | |

| Sulfonation | KMnO₄, H₂SO₄, 60°C, 12 h | Sulfone derivative | 65 |

Substitution Reactions

The 3-bromophenyl group participates in nucleophilic aromatic substitution (NAS) and coupling reactions, enabling structural diversification:

- Bromine displacement : The bromine atom is replaced by nucleophiles (e.g., amines, alkoxides) under palladium catalysis (Pd(PPh₃)₄, CuI) to form aryl ethers or amines .

- Suzuki-Miyaura coupling : Reacts with boronic acids to introduce aryl/heteroaryl groups at the 3-position of the phenyl ring .

Key Example :

Reaction with morpholine under Buchwald-Hartwig conditions yields a 3-(morpholin-4-yl)phenyl derivative (85% yield, THF, 80°C) .

Hydrolysis and Degradation Pathways

The propanamide moiety is susceptible to hydrolysis under acidic or basic conditions:

- Acidic hydrolysis (HCl, H₂O, reflux): Cleaves the amide bond to generate 2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanoic acid and benzylamine .

- Enzymatic degradation : Liver esterases or proteases hydrolyze the amide group, forming metabolites with reduced bioactivity .

Synthetic Routes and Key Intermediates

The compound is synthesized via a multi-step process (Scheme 1):

- Oxazole ring formation : Cyclization of 3-bromophenyl-substituted amino alcohol precursors using trifluoroacetic anhydride (TFAA) .

- Thioether linkage : Reaction of the oxazole intermediate with 2-mercaptopropanamide derivatives in the presence of NaH/DMF .

- Benzylation : Coupling with benzyl chloride via Mitsunobu or nucleophilic substitution reactions .

Critical Note : Industrial-scale synthesis employs flow chemistry to optimize yield (up to 92%) and purity (>99%) .

Reactivity of Functional Groups

| Functional Group | Reactivity Profile |

|---|---|

| Oxazole ring | Electrophilic substitution at C-4/C-5 positions; resistant to reduction |

| Thioether (-S-) | Oxidation to sulfoxides/sulfones; radical-mediated C–S bond cleavage |

| Propanamide | Hydrolysis (acid/base), transamidation with amines |

| 3-Bromophenyl | NAS, cross-coupling, and dehalogenation reactions |

Case Study: Stability Under Physiological Conditions

In simulated gastric fluid (pH 1.2), the compound undergoes rapid hydrolysis (t₁/₂ = 2.1 h), whereas it remains stable in plasma (t₁/₂ > 24 h) . This pH-dependent degradation informs its formulation strategies for oral delivery.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide has been investigated for its potential therapeutic properties. Research indicates that compounds with oxazole rings often exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The specific structural features of this compound, including the benzyl and bromophenyl groups, enhance its interaction with biological targets, making it a candidate for drug development in various therapeutic areas.

Case Studies

- Anticancer Activity : Studies have shown that oxazole derivatives can induce apoptosis in cancer cells. For instance, a derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : The compound has been tested against a range of bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antibiotics.

Biological Research

Molecular Probes

In biological research, this compound serves as a molecular probe to study biological pathways and interactions. Its unique structure allows researchers to investigate specific enzyme activities and receptor interactions, contributing to our understanding of various biological processes.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The oxazole ring plays a crucial role in this interaction, potentially modulating the activity of these targets. This property is particularly useful in elucidating the functions of proteins involved in disease mechanisms.

Chemical Synthesis

Intermediate in Synthesis

this compound is utilized as an intermediate in the synthesis of more complex molecules. Its chemical structure allows it to participate in various reactions, facilitating the development of novel compounds with desirable properties.

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Bromophenyl Group Introduction : A substitution reaction introduces the bromophenyl group into the molecule.

- Thioether Formation : The thioether linkage is formed by reacting with thiol compounds.

Material Science

Development of New Materials

Research into this compound extends into material science, where it is explored for its potential use in creating new materials with specific properties. The compound's unique chemical structure may contribute to enhanced mechanical or thermal properties in polymer matrices.

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Medicinal Chemistry | Investigated for antimicrobial, anticancer, and anti-inflammatory properties | Cytotoxic effects on cancer cell lines; inhibition of bacterial growth |

| Biological Research | Used as a molecular probe for studying biological pathways | Binding studies with enzymes and receptors |

| Chemical Synthesis | Serves as an intermediate for synthesizing complex molecules | Multi-step synthetic routes involving cyclization and substitution |

| Material Science | Explored for potential applications in developing new materials | Enhanced properties in polymer composites |

Wirkmechanismus

The mechanism of action of N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide involves its interaction with specific molecular targets. The oxazole ring and the bromophenyl group are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The thioether linkage may also play a role in the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aleglitazar: An antidiabetic compound with an oxazole ring.

Ditazole: A platelet aggregation inhibitor containing an oxazole moiety.

Mubritinib: A tyrosine kinase inhibitor with an oxazole structure.

Oxaprozin: A COX-2 inhibitor featuring an oxazole ring.

Uniqueness

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group and the thioether linkage differentiates it from other oxazole derivatives, potentially leading to unique interactions and activities.

Biologische Aktivität

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 363.29 g/mol. The compound features a benzyl group, an oxazole ring, and a thioamide functional group, which contribute to its reactivity and biological activity. The presence of the bromophenyl moiety enhances its potential for medicinal applications, particularly in targeting specific metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes through hydrogen bonding and hydrophobic interactions, potentially leading to conformational changes that affect enzymatic activity.

- Binding Affinity : The structural components, particularly the oxazole ring and thioether linkage, enhance binding affinity to specific targets such as enzymes or receptors .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Preliminary studies suggest it may be effective against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including:

- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

Further research is needed to elucidate the precise mechanisms involved in its anticancer activity .

Study on Anticonvulsant Activity

In a recent study involving molecular hybrids similar to N-benzyl compounds, researchers evaluated their anticonvulsant properties using various animal models (e.g., maximal electroshock test). The findings revealed that certain derivatives exhibited broad-spectrum anticonvulsant effects, suggesting potential applications in treating epilepsy .

Eigenschaften

IUPAC Name |

N-benzyl-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2S/c1-13(18(23)21-11-14-6-3-2-4-7-14)25-19-22-12-17(24-19)15-8-5-9-16(20)10-15/h2-10,12-13H,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAXESIMXHYBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)SC2=NC=C(O2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.